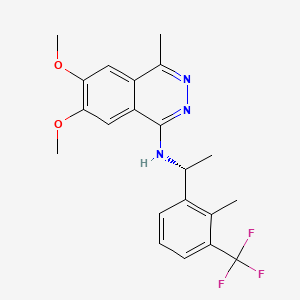

Sos1-IN-13

Description

Properties

Molecular Formula |

C21H22F3N3O2 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |

InChI |

InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1 |

InChI Key |

SUSQYYGPLOUGJB-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sos1 Inhibition: A Technical Guide Featuring BI-3406

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Son of sevenless homolog 1 (Sos1) inhibitors, with a specific focus on the well-characterized, potent, and selective inhibitor, BI-3406. This document details the molecular interactions, cellular consequences, and anti-tumor activity of Sos1 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Executive Summary

Sos1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central regulators of cell proliferation and survival.[1] In many cancers, hyperactivation of the RAS/MAPK pathway, often due to RAS mutations, leads to uncontrolled cell growth.[1] Sos1 inhibitors represent a promising therapeutic strategy by preventing the activation of RAS.[1] BI-3406 is an orally bioavailable small-molecule inhibitor that selectively targets the interaction between Sos1 and KRAS.[2][3] It binds to the catalytic domain of Sos1, physically blocking its interaction with GDP-bound KRAS.[2][4] This prevents the exchange of GDP for GTP, thereby reducing the levels of active, GTP-bound RAS and inhibiting downstream signaling through the MAPK/ERK pathway.[2][5] BI-3406 has demonstrated potent anti-proliferative activity in a wide range of KRAS-driven cancer models, both as a single agent and in combination with other targeted therapies like MEK inhibitors.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of BI-3406 from various biochemical and cellular assays.

Table 1: Biochemical Activity of BI-3406

| Assay Type | Target/Interaction | Mutant KRAS Variant | IC50 (nM) | Reference |

| Protein-Protein Interaction (AlphaScreen) | Sos1-KRAS | G12D | 5 | [5] |

| Protein-Protein Interaction (AlphaScreen) | Sos1-KRAS | G12C | 5 | [5] |

| Protein-Protein Interaction (AlphaScreen) | Sos2-KRAS | G12D/G12C | >10,000 | [6] |

| Surface Plasmon Resonance (SPR) | BI-3406 binding to Sos1 | N/A | KD = 9.7 | [7] |

Table 2: Cellular Activity of BI-3406

| Assay Type | Cell Line | KRAS Mutation | Parameter Measured | IC50 (nM) | Reference |

| pERK Inhibition | NCI-H358 | G12C | Phospho-ERK | 4 | [8] |

| pERK Inhibition | DLD-1 | G13D | Phospho-ERK | 24 | [6] |

| 3D Cell Proliferation | NCI-H358 | G12C | Cell Viability | 24 | [8] |

| 3D Cell Proliferation | DLD-1 | G13D | Cell Viability | 36 | [6] |

| 3D Cell Proliferation | A549 | G12S | Cell Viability | 9-220 | [9] |

| 3D Cell Proliferation | SW620 | G12V | Cell Viability | 9-220 | [9] |

| RAS-GTP Levels | NCI-H358 | G12C | GTP-bound RAS | Dose-dependent reduction | [2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the inhibitory effect of BI-3406.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pnas.org [pnas.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]

- 8. opnme.com [opnme.com]

- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Sos1-IN-13: A Potent Inhibitor of the KRAS-SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of sevenless homolog 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene. By catalyzing the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, which are crucial for cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in RAS is a hallmark of many cancers, making the disruption of the KRAS-SOS1 interaction a compelling therapeutic strategy. Sos1-IN-13 has emerged as a potent, small-molecule inhibitor of this protein-protein interaction, offering a promising avenue for the development of novel anti-cancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

This compound was identified through a structure-based drug design and optimization effort, as detailed in the patent application WO2021127429A1, where it is referred to as compound 4-1. The discovery process likely involved the screening of compound libraries followed by medicinal chemistry efforts to improve potency and drug-like properties. The core chemical scaffold is a substituted phthalazine, designed to fit into a key binding pocket on the SOS1 protein, thereby sterically hindering its interaction with KRAS.

Quantitative Biological Activity

This compound demonstrates potent inhibition of the SOS1-KRAS interaction and downstream signaling. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Description |

| SOS1 IC50 | 6.5 nM | The half-maximal inhibitory concentration against the SOS1-KRAS protein-protein interaction in a biochemical assay.[1] |

| pERK IC50 | 327 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector in the MAPK pathway, in a cellular assay.[1] |

Signaling Pathway and Mechanism of Action

This compound acts by directly binding to the SOS1 protein and disrupting its interaction with KRAS. This prevents the SOS1-mediated exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state. The inhibition of KRAS activation leads to the downregulation of the downstream RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is critical for cancer cell proliferation and survival.

Synthesis of this compound

The chemical name for this compound is (R)-N-(1-(2-methyl-3-(trifluoromethyl)phenyl)ethyl)-4-methyl-6,7-dimethoxyphthalazin-1-amine. The synthesis, as inferred from related structures in the patent literature, likely involves a multi-step process culminating in the coupling of a substituted phthalazine core with a chiral amine side chain. A plausible synthetic route is outlined below.

Detailed Synthetic Protocol (Exemplary):

The synthesis of this compound is detailed in patent WO2021127429A1 as compound 4-1. The following is a representative protocol based on the procedures described for analogous compounds in the patent literature.

-

Preparation of 1-chloro-4-methyl-6,7-dimethoxyphthalazine: A mixture of 4,5-dimethoxy-2-(1-oxopropyl)benzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated to reflux to form the corresponding phthalazinone. This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the chlorinated phthalazine core.

-

Coupling Reaction: The 1-chloro-4-methyl-6,7-dimethoxyphthalazine is then coupled with (R)-1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., N,N-dimethylformamide) at an elevated temperature.

-

Purification: The final product, this compound, is purified by standard chromatographic techniques, such as column chromatography on silica gel.

Experimental Protocols

The biological activity of this compound was characterized using biochemical and cellular assays. The following are detailed protocols representative of those used in the evaluation of SOS1 inhibitors.

SOS1-KRAS Interaction Assay (HTRF)

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

-

Reagents:

-

Recombinant human GST-tagged KRAS protein

-

Recombinant human His-tagged SOS1 protein (catalytic domain)

-

HTRF detection antibodies: Anti-GST-d2 and Anti-His-Terbium (Tb)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound in DMSO

-

-

Procedure:

-

Add this compound at various concentrations to the wells of a low-volume 384-well plate. Include a DMSO-only control.

-

Add a pre-mixed solution of GST-KRAS and His-SOS1 to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add a pre-mixed solution of the HTRF detection antibodies to each well.

-

Incubate the plate at room temperature in the dark for a further period (e.g., 60 minutes).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the HTRF ratio indicates disruption of the SOS1-KRAS interaction.

-

The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

pERK Inhibition Cellular Assay (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a downstream marker of RAS pathway activation, in cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., a KRAS-mutant line such as NCI-H358) in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for a period (e.g., 4-6 hours) to reduce basal pathway activity.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce RAS pathway activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Calculate the percentage of pERK inhibition relative to the stimulated DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a potent and specific inhibitor of the SOS1-KRAS interaction that demonstrates significant activity in both biochemical and cellular assays. Its discovery provides a valuable chemical probe for further investigating the role of SOS1 in RAS-driven cancers and serves as a promising lead for the development of novel targeted therapies. The detailed synthetic and experimental protocols provided in this guide offer a resource for researchers in the field of cancer drug discovery. Further preclinical and clinical evaluation will be necessary to fully elucidate the therapeutic potential of this compound and its analogs.

References

Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of Sos1-IN-13 with SOS1

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Sos1-IN-13, a potent inhibitor of the Son of sevenless homolog 1 (SOS1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies for affinity determination, and visualizes the intricate signaling pathways and experimental workflows.

Core Data Summary: this compound Binding Affinity

This compound has emerged as a significant subject of investigation in the realm of anticancer research due to its potent inhibitory effects on SOS1, a key guanine nucleotide exchange factor (GEF) for RAS proteins. The binding affinity of this compound to SOS1 has been quantified, providing a solid foundation for its further development.

| Compound | Target | Affinity Metric | Value (nM) |

| This compound | SOS1 | IC50 | 6.5[1][2][3][4] |

| This compound | pERK | IC50 | 327[1][2][3][4] |

The half-maximal inhibitory concentration (IC50) of this compound against SOS1 is a robust 6.5 nM[1][2][3][4]. This high affinity underscores the compound's potential as a direct and effective inhibitor of SOS1's activity. Furthermore, its IC50 value of 327 nM against phosphorylated ERK (pERK), a downstream effector in the SOS1 signaling cascade, demonstrates the compound's ability to functionally disrupt the pathway within a cellular context[1][2][3][4].

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of small molecule inhibitors like this compound to their protein targets is crucial for drug discovery and development. Two primary biophysical techniques are widely employed for this purpose: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening of protein-protein interaction inhibitors.

Objective: To quantify the ability of a test compound (e.g., this compound) to disrupt the interaction between SOS1 and KRAS.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of the SOS1-KRAS interaction, one protein is labeled with a donor (e.g., Terbium cryptate) and the other with an acceptor (e.g., d2). When SOS1 and KRAS interact, a FRET signal is generated. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Detailed Methodology:

-

Protein Preparation: Purified, tagged recombinant human SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged) proteins are used.

-

Reagent Preparation: All proteins, compounds, and detection reagents are prepared in an appropriate assay buffer (e.g., DPBS pH 7.5, 0.1% BSA, 0.05% Tween 20).

-

Assay Plate Setup: The assay is typically performed in a 384-well low-volume black plate.

-

Compound Dispensing: A serial dilution of the test compound (this compound) is dispensed into the assay wells.

-

Protein Incubation: A pre-mixed solution of GST-tagged KRAS and GDP is added to the wells, followed by the addition of His-tagged SOS1. The plate is then incubated to allow for protein-protein interaction and inhibitor binding.

-

Detection: Anti-His-Tb cryptate (donor) and anti-GST-d2 (acceptor) antibodies are added to the wells. After a second incubation period, the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 337nm, and emission at 665nm and 620nm).

-

Data Analysis: The ratio of the fluorescence at 665nm to that at 620nm is calculated. The percentage of inhibition is determined relative to controls (no inhibitor), and the IC50 value is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a test compound for a target protein.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., SOS1) is immobilized on the sensor surface. The other partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a response unit (RU).

Detailed Methodology:

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: The SOS1 protein is covalently immobilized onto the sensor chip surface.

-

Analyte Injection: A series of concentrations of the test compound (this compound) are injected over the sensor surface at a constant flow rate.

-

Data Collection: The association of the analyte to the ligand is monitored in real-time. After the injection, a buffer flow is initiated to monitor the dissociation of the analyte.

-

Surface Regeneration: If necessary, the sensor surface is regenerated to remove any bound analyte before the next injection.

-

Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the SOS1 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: The SOS1-mediated RAS/MAPK signaling pathway.

Caption: Experimental workflow for screening SOS1 inhibitors.

References

Sos1-IN-13: A Deep Dive into Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target specificity and selectivity of Sos1-IN-13, a potent inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways frequently dysregulated in cancer. This document details the inhibitory potency of this compound, explores its selectivity profile against related proteins, and outlines the key experimental methodologies used for its characterization.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SOS1 and KRAS. By binding to SOS1, it prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state. This inhibition of KRAS activation leads to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival. The primary mechanism of action is the competitive inhibition of the SOS1-KRAS interaction.

dot

Quantitative Analysis of Inhibitory Potency

The potency of this compound has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its effectiveness.

| Target | Assay Type | IC50 (nM) | Reference |

| SOS1 | Biochemical | 6.5 | [1] |

| pERK | Cellular | 327 | [1] |

Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 values of this compound against its direct target, SOS1, in a biochemical assay and against the phosphorylated form of ERK (pERK) in a cellular context, which reflects its downstream pathway inhibition.

Target Specificity and Selectivity Profile

A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects and potential toxicity. While a comprehensive selectivity panel for this compound is not publicly available, data from closely related and well-characterized SOS1 inhibitors, such as BI-3406 and BAY-293, provide strong evidence for the high selectivity of this class of compounds.

Selectivity against SOS2: SOS2 is the closest homolog of SOS1, sharing high sequence identity in the catalytic domain. Despite this similarity, inhibitors of this class have demonstrated remarkable selectivity for SOS1 over SOS2. For instance, BI-3406 exhibits an IC50 for SOS2 greater than 10 µM, indicating a high degree of selectivity.[2] This selectivity is attributed to subtle structural differences in the inhibitor binding pocket between SOS1 and SOS2.[3]

Kinome Profiling: To assess for off-target effects on kinases, broad kinase panel screens are typically employed. For the related inhibitor BI-3406, no significant off-target hits were identified in a panel of 368 kinases when tested at a concentration of 5 µM.[2] Similarly, BAY-293 showed no significant inhibition in a panel of 358 kinases at 1 µM.[4] This suggests that this compound is also likely to have a clean kinome profile.

Other Off-Target Liabilities: Broader safety panels are used to identify potential interactions with other protein classes. BAY-293 was screened against a panel of 77 targets and showed some activity against several aminergic G-protein coupled receptors (GPCRs) and transporters, with the closest off-target being the 5-HT2A receptor (Ki = 133.44 nM).[4][5] MRTX0902, another SOS1 inhibitor, was found to be highly selective in a safety panel of 78 protein targets, with EC50/IC50 values greater than 10 µM for 74 of the targets.[6][7]

| Compound | Selectivity Assay | Results | Reference |

| BI-3406 | SOS2 Inhibition Assay | IC50 > 10 µM | [2] |

| BI-3406 | Kinase Panel (368 kinases) | No off-target hits at 5 µM | [2] |

| BAY-293 | SOS2 Inhibition Assay | IC50 > 20 µM | [4] |

| BAY-293 | Kinase Panel (358 kinases) | > 67% remaining activity at 1 µM | [4] |

| BAY-293 | GPCR Panel | Ki = 133.44 nM (5-HT2A) | [4][5] |

| MRTX0902 | SOS2 Inhibition Assay | Highly selective for SOS1 | [7] |

| MRTX0902 | Safety Panel (78 targets) | EC/IC50 > 10 µM for 74 targets | [6][7] |

Table 2: Selectivity Profile of Related SOS1 Inhibitors. This table summarizes the selectivity data for well-characterized SOS1 inhibitors, providing insights into the expected selectivity of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay is used to quantify the inhibitory effect of compounds on the direct protein-protein interaction between SOS1 and KRAS.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). Tagged recombinant SOS1 and KRAS proteins are used. When they interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20).

-

Dilute tagged recombinant human SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins to their final concentrations in the assay buffer.

-

Dilute HTRF detection reagents (e.g., anti-GST-Terbium and anti-His-d2) in the detection buffer.

-

-

Compound Plating:

-

Perform serial dilutions of this compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.

-

-

Assay Reaction:

-

Add the diluted SOS1 and KRAS proteins to the assay plate containing the compound.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Add the HTRF detection reagents to the plate.

-

Incubate at room temperature for another period (e.g., 60 minutes) to allow the detection antibodies to bind.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to control wells (0% and 100% inhibition).

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

dot

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Principle: One binding partner (the ligand, e.g., SOS1) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of analyte bound.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize recombinant SOS1 protein onto the chip surface to a desired density.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Injection and Data Collection:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the association phase as the analyte binds to the immobilized ligand.

-

Switch back to running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface between different analyte injections if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

This fitting yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

dot

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound and then heated to a specific temperature. If the compound binds to its target protein, it will stabilize the protein, preventing it from denaturing and aggregating at that temperature. The amount of soluble target protein remaining after heating is then quantified.

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble SOS1 protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).

-

-

Data Analysis:

-

For a melt curve, plot the amount of soluble SOS1 against the temperature to determine the melting temperature (Tm) with and without the compound. A shift in Tm indicates target engagement.

-

For an isothermal dose-response curve, plot the amount of soluble SOS1 at the chosen temperature against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

-

dot

Conclusion

This compound is a potent inhibitor of the SOS1-KRAS interaction, demonstrating low nanomolar efficacy in biochemical assays and effectively inhibiting downstream signaling in cellular contexts. Based on the comprehensive selectivity data available for closely related SOS1 inhibitors, this compound is expected to be highly selective for SOS1 over its homolog SOS2 and to have a clean kinome profile, minimizing the potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel SOS1 inhibitors. Further studies, including comprehensive in vivo safety and efficacy assessments, are warranted to fully elucidate the therapeutic potential of this promising class of targeted agents.

References

- 1. pnas.org [pnas.org]

- 2. opnme.com [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]

- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Activity of the SOS1 Inhibitor BAY-293

Disclaimer: Publicly available scientific literature and databases lack specific in vitro activity data for a compound designated "Sos1-IN-13". This guide, therefore, utilizes the well-characterized and potent Son of Sevenless homolog 1 (SOS1) inhibitor, BAY-293 , as a representative molecule to provide a comprehensive overview of the in vitro evaluation of SOS1 inhibitors. The data and methodologies presented herein are based on published studies of BAY-293 and serve as a technical reference for researchers, scientists, and drug development professionals in the field of RAS-targeted therapies.

Introduction

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central regulators of cell proliferation, differentiation, and survival.[1][2] By facilitating the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active, signal-transducing state.[3] Hyperactivation of the RAS signaling pathway, often due to mutations in RAS genes, is a hallmark of many cancers.[4] Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis.[5]

BAY-293 is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS.[4][6] This guide provides a detailed summary of its in vitro activity, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative In Vitro Activity of BAY-293

The in vitro efficacy of BAY-293 has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BAY-293

| Assay Type | Target | Parameter | Value (nM) |

| KRAS-SOS1 Interaction Assay | KRAS-SOS1 | IC50 | 21[7] |

Table 2: Cellular Activity of BAY-293

| Cell Line | KRAS Status | Assay Type | Parameter | Value (nM) |

| K-562 | Wild-Type | Antiproliferation | IC50 | 1,090[4][8] |

| MOLM-13 | Wild-Type | Antiproliferation | IC50 | 995[4][8] |

| NCI-H358 | G12C Mutant | Antiproliferation | IC50 | 3,480[4][8] |

| Calu-1 | G12C Mutant | Antiproliferation | IC50 | 3,190[4][8] |

| HeLa | Wild-Type | RAS Activation | IC50 | 410 (submicromolar)[4][9] |

| Calu-1 | G12C Mutant | RAS Activation | IC50 | 200[9] |

| MIA PaCa-2 | G12C Mutant | Cytotoxicity | IC50 | 2,900[9] |

| AsPC-1 | G12D Mutant | Cytotoxicity | IC50 | 3,160[9] |

| BxPC3 | Wild-Type | Cytotoxicity | IC50 | 2,070[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections describe the protocols for the key experiments cited above.

KRAS-SOS1 Interaction Assay

This biochemical assay is designed to measure the ability of a compound to disrupt the interaction between the SOS1 catalytic domain and KRAS.

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS (typically a truncated form, e.g., amino acids 1-166) and the catalytic domain of human SOS1 (SOS1cat) are expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Procedure:

-

Biotinylated KRAS loaded with a non-hydrolyzable GDP analog is incubated with streptavidin-d2 (donor fluorophore).

-

GST-tagged SOS1cat is incubated with an anti-GST antibody conjugated to a europium cryptate (acceptor fluorophore).

-

The two protein complexes are then mixed in the presence of varying concentrations of the test compound (e.g., BAY-293).

-

The plate is incubated to allow for protein-protein interaction and inhibitor binding.

-

The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates disruption of the KRAS-SOS1 interaction.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Antiproliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines with different KRAS mutation statuses (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], AsPC-1 [KRAS G12D], and KRAS wild-type lines like K-562 and BxPC3) are cultured in appropriate media and conditions.[4][8][9]

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of BAY-293 for a specified period (e.g., 72 hours).[8]

-

Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells. The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

RAS Activation Assay (GTP-RAS Pulldown)

This assay measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.

Methodology:

-

Cell Treatment and Lysis: Cells (e.g., HeLa or Calu-1) are treated with different concentrations of BAY-293 for a defined time.[4][9] Following treatment, the cells are lysed in a buffer that preserves the GTP-bound state of RAS.

-

Pulldown of Active RAS: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS. The GST-RBD is typically immobilized on glutathione-agarose beads.

-

Western Blotting: The beads are washed to remove unbound proteins, and the pulled-down proteins are eluted and separated by SDS-PAGE. The levels of active RAS are detected by Western blotting using a pan-RAS antibody.

-

Data Analysis: The band intensities of the pulled-down GTP-RAS are quantified and normalized to the total RAS levels in the input lysates. The IC50 for the inhibition of RAS activation is then calculated.

pERK Western Blot Analysis

This assay evaluates the effect of the inhibitor on the downstream signaling of the RAS-RAF-MEK-ERK pathway by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with BAY-293 as described for the RAS activation assay. Cells are then lysed, and protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate. The intensity of the pERK bands is normalized to the total ERK bands to determine the extent of pathway inhibition.[4][8]

Visualizations

Signaling Pathway

The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling pathway and the point of intervention for SOS1 inhibitors like BAY-293.

Caption: The RAS/MAPK signaling cascade initiated by RTK activation.

Experimental Workflow: Cellular Antiproliferation Assay

The following diagram outlines the workflow for determining the antiproliferative activity of a SOS1 inhibitor.

Caption: Workflow for assessing antiproliferative activity.

Conclusion

BAY-293 serves as a valuable chemical probe for studying the biological consequences of SOS1 inhibition.[8] It effectively disrupts the SOS1-KRAS interaction, leading to the suppression of RAS activation and downstream signaling.[4] Its antiproliferative effects are observed in various cancer cell lines, albeit with moderate potency in cellular assays compared to its high biochemical potency, a common characteristic of protein-protein interaction inhibitors.[9] The methodologies described in this guide are standard in the field of cancer drug discovery and provide a robust framework for the in vitro characterization of novel SOS1 inhibitors. Further optimization of compounds based on this class may lead to the development of effective therapeutics for RAS-driven cancers.

References

- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 2. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 3. SOS1 - Wikipedia [en.wikipedia.org]

- 4. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]

- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Sos1-IN-13

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the Son of sevenless homolog 1 (Sos1) protein, its role in cellular signaling, and the mechanism of action of Sos1-IN-13, a potent inhibitor of its function. It includes quantitative data on inhibitor potency, descriptions of key experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Sos1 in Cellular Signaling

Son of sevenless homolog 1 (Sos1) is a crucial protein that functions as a guanine nucleotide exchange factor (GEF).[1][2] Its primary role is to activate RAS proteins, which are key molecular switches in the regulation of cellular processes.[3][4] Sos1 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on RAS proteins.[1] The binding of GTP converts RAS to its active state, allowing it to trigger downstream signaling cascades, most notably the RAS/MAPK (Mitogen-Activated Protein Kinase) pathway.[2][3]

This pathway is fundamental in controlling a variety of essential cell functions, including:

-

Differentiation: The process by which cells mature to carry out specific functions.[3]

-

Migration: Cell movement.[3]

-

Apoptosis: Programmed cell death.[3]

Given its central role, the activity of Sos1 is tightly regulated. In many forms of cancer, hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS genes, leads to uncontrolled cell growth and tumor formation.[2][5] This makes Sos1 an attractive therapeutic target for inhibiting oncogenic RAS signaling.[5]

Mechanism of Action: this compound as a Targeted Inhibitor

This compound is a potent and specific small-molecule inhibitor of the Sos1 protein.[6] Its mechanism of action is centered on the disruption of the critical protein-protein interaction between Sos1 and RAS.[2][7]

By binding to Sos1, the inhibitor prevents the formation of the Sos1-RAS complex.[5][7] This blockade effectively halts the Sos1-catalyzed nucleotide exchange on RAS, meaning RAS remains in its inactive, GDP-bound state.[2][5] Consequently, the downstream signaling through the RAS/RAF/MEK/ERK cascade is suppressed. This targeted inhibition of RAS activation leads to a reduction in cancer cell proliferation, making this compound and similar molecules valuable tools for cancer research and potential therapeutic agents for RAS-driven tumors.[2][5]

The Sos1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical RAS/MAPK signaling pathway, highlighting the role of Sos1 and the specific point of intervention by this compound.

Quantitative Data: Potency of Sos1 Inhibitors

The efficacy of Sos1 inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the biological activity of Sos1 by 50%. Lower IC₅₀ values indicate greater potency. The table below summarizes key quantitative data for this compound and other well-characterized Sos1 inhibitors.

| Compound | Target/Assay | IC₅₀ Value | Reference(s) |

| This compound | Sos1 (Biochemical) | 6.5 nM | [6] |

| This compound | pERK (Cellular) | 327 nM | [6] |

| Compound 13c | SOS1-KRAS Interaction (Biochemical) | 3.9 nM | [8] |

| Compound 13c | SOS1-KRAS Interaction (Cellular) | 21 nM | [8] |

| BAY-293 | KRAS-Sos1 Interaction | 21 nM | [5][7] |

| BI-3406 | Antiproliferation (NCI-H358) | 1,100 ± 180 nM | [7] |

| BI-3406 | Antiproliferation (Calu-1) | 1,320 ± 520 nM | [7] |

Experimental Protocols and Methodologies

The characterization of Sos1 inhibitors like this compound involves a multi-step process employing a range of biophysical, biochemical, and cellular assays.

A. Confirmation of Direct Binding to Sos1

-

Thermal Shift Assay (TSA): This technique is used to assess the binding of a small molecule to a target protein. Binding of the inhibitor stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides detailed thermodynamic parameters of the interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

-

Native Mass Spectrometry (MS): This method confirms the formation of the protein-inhibitor complex under non-denaturing conditions, providing a direct measurement of the complex's mass and stoichiometry.[7]

B. Measurement of Inhibitory Activity

-

Biochemical Assays: The core function of Sos1 is its GEF activity. Assays are designed to monitor the exchange of fluorescently labeled GDP for GTP on the RAS protein. The ability of an inhibitor to block this exchange is measured to determine its biochemical IC₅₀ value.

-

Cellular Assays: To confirm that the inhibitor is active within a cellular context, its effect on the downstream signaling pathway is measured. A common method is to quantify the levels of phosphorylated ERK (pERK) via Western Blot or ELISA. A reduction in pERK levels upon treatment with the inhibitor indicates successful target engagement in cells.[5]

C. Assessment of Antiproliferative Effects

-

Cell Viability Assays: The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Standard assays (e.g., MTS, CellTiter-Glo®) are used to measure the proliferation and viability of cancer cell lines (particularly those with known KRAS mutations) after treatment with the Sos1 inhibitor.[5][7] This data is used to determine the cellular antiproliferative IC₅₀.

General Workflow for Sos1 Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the discovery and validation of a novel Sos1 inhibitor.

Conclusion

This compound is a potent inhibitor that targets a key upstream activator of the RAS signaling pathway. By disrupting the Sos1-RAS interaction, it effectively prevents the activation of RAS and the subsequent downstream signaling that drives cell proliferation. The quantitative data underscores its high potency at both the biochemical and cellular levels. The methodologies described provide a framework for the robust characterization of such inhibitors. As a highly specific molecule targeting a critical node in oncogenic signaling, this compound represents a significant tool for researchers and a promising strategy in the development of targeted therapies for RAS-mutant cancers.

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sos1-IN-13 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sos1-IN-13 is a potent small-molecule inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2] By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby blocking the exchange of GDP for GTP on RAS and inhibiting downstream signaling through the MAPK/ERK pathway.[3][4] This inhibitory action makes this compound a valuable tool for investigating RAS-driven cellular processes and a potential therapeutic agent for cancers with KRAS mutations.[5][6] These application notes provide a detailed protocol for the use of this compound in cell culture experiments, based on established methodologies for potent SOS1 inhibitors.

Mechanism of Action

SOS1 is a key activator of RAS proteins, which act as molecular switches in signaling pathways that control cell growth, differentiation, and survival.[3][4] In many cancers, mutations in RAS lead to its constitutive activation, driving uncontrolled cell proliferation.[7] this compound and other SOS1 inhibitors function by allosterically binding to a pocket on the SOS1 protein, which disrupts its interaction with RAS.[7] This prevents the loading of GTP onto RAS, keeping it in its inactive, GDP-bound state. The subsequent suppression of the RAS/RAF/MEK/ERK signaling cascade leads to reduced cell proliferation.[7]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other well-characterized SOS1 inhibitors for comparative purposes.

| Compound | Target | IC50 (Biochemical) | IC50 (Cellular pERK) | Cell Line Examples for Proliferation Assays | Reference |

| This compound | SOS1 | 6.5 nM | 327 nM | Not specified | [1][2] |

| BAY-293 | SOS1 | 21 nM | ~1 µM | H358, Calu-1 | [7] |

| BI-3406 | SOS1 | Single-digit nM | Not specified | MIA PaCa-2, DLD1 | [6] |

| Sos1-IN-21 | SOS1 | 15 nM | Not specified | NCI-H358 (16 nM), Mia Paca-2 (17 nM) | [8] |

Signaling Pathway Diagram

The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the point of inhibition by this compound.

Caption: SOS1 in the RAS/MAPK signaling cascade.

Experimental Protocols

Note: The following protocols are general guidelines for the use of potent SOS1 inhibitors like this compound in cell culture. Specific parameters may require optimization depending on the cell line and experimental objectives.

Reagent Preparation

-

This compound Stock Solution:

-

This compound is typically supplied as a solid. To prepare a stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.

-

Briefly vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Culture Medium:

-

Use the appropriate complete growth medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Proliferation Assay (e.g., using Crystal Violet or a commercial kit)

This protocol aims to determine the effect of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2, or other KRAS-mutant lines).

-

96-well cell culture plates.

-

Complete growth medium.

-

This compound stock solution.

-

Crystal Violet staining solution or a commercial proliferation assay kit (e.g., MTS, WST-1).

-

Plate reader.

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO-treated) group.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Assessing Proliferation:

-

Crystal Violet Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water and allow it to dry.

-

Solubilize the stain with 10% acetic acid or methanol.

-

Measure the absorbance at 570-590 nm using a plate reader.

-

-

Commercial Proliferation Assay:

-

Follow the manufacturer's instructions for the chosen assay kit. This typically involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance.

-

-

-

Data Analysis:

-

Normalize the absorbance values of the treated wells to the vehicle control wells.

-

Plot the cell viability (%) against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

-

Western Blot Analysis of pERK Inhibition

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.

-

Materials:

-

Cancer cell line of interest.

-

6-well cell culture plates.

-

Complete growth medium and serum-free medium.

-

This compound stock solution.

-

Growth factors (e.g., EGF) to stimulate the pathway.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Cell Seeding and Serum Starvation:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal pathway activity.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RAS/MAPK pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal. Compare the levels of pERK in treated cells to the stimulated vehicle control.

-

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating this compound in cell culture experiments.

Caption: General workflow for this compound cell culture experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SOS1 - Wikipedia [en.wikipedia.org]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Sos1-IN-13 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Sos1-IN-13, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document includes a summary of its inhibitory activity, detailed protocols for key experiments, and diagrams to illustrate relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby inhibiting the exchange of GDP for GTP on RAS and blocking downstream signaling through the MAPK/ERK pathway.[1][2][3][4][5] This inhibitory action makes this compound a valuable tool for cancer research, particularly for studying KRAS-driven tumors.

Data Presentation

The following table summarizes the known in vitro inhibitory activity of this compound. Researchers should use these values as a starting point for determining the optimal dosage for their specific cell lines and experimental conditions.

| Target | Assay Type | IC50 | Reference |

| SOS1 | Biochemical Assay | 6.5 nM | [1][2] |

| pERK | Cell-Based Assay | 327 nM | [1][2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for this compound. SOS1 is a crucial link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS.

Caption: SOS1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Note: The following protocols are adaptable for the characterization of this compound. Optimal conditions, including cell density, incubation times, and inhibitor concentrations, should be determined empirically for each specific cell line and assay.

SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay measures the ability of this compound to disrupt the interaction between SOS1 and KRAS.

Workflow Diagram:

Caption: Workflow for a SOS1-KRAS Interaction HTRF Assay.

Materials:

-

Tagged recombinant human SOS1 protein

-

Tagged recombinant human KRAS protein (e.g., KRAS G12C)

-

HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore)

-

Assay buffer

-

384-well low-volume white plates

-

This compound

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. It is recommended to start with a concentration range that brackets the known IC50 of 6.5 nM.

-

Dispense a small volume (e.g., 2-5 µL) of the diluted this compound or vehicle control into the wells of a 384-well plate.

-

Add the tagged SOS1 and KRAS proteins to the wells.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature for the time recommended by the reagent manufacturer (typically 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value of this compound.

Cell Viability/Proliferation Assay (Resazurin-Based)

This cell-based assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Logic Diagram for Dosage Determination:

Caption: Experimental Logic for Cell Viability Assay Dosage.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound

-

Resazurin sodium salt solution

-

Plate reader with fluorescence capabilities

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 nM to 10 µM is recommended.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 72 hours (or another empirically determined time point).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for pERK Inhibition

This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours). The cellular IC50 for pERK inhibition (327 nM) can be used as a guide.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE, load equal amounts of protein per lane, and run the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.

Disclaimer

These protocols and application notes are intended for research use only. The optimal conditions for using this compound will vary depending on the specific experimental setup and cell lines used. It is the responsibility of the end-user to determine the appropriate conditions for their experiments.

References

Application Notes and Protocols: Sos1-IN-13 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1][2] The activation of RAS is a central node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers due to mutations in RAS or other pathway components.[1][3] Sos1-IN-13 is a potent and specific small-molecule inhibitor of SOS1, which offers a promising therapeutic strategy for cancers driven by aberrant RAS signaling by preventing the exchange of GDP for GTP on RAS, thereby locking it in its inactive state.[1][4] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize SOS1 inhibitors.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[5] By binding to SOS1, the inhibitor prevents the formation of the SOS1-KRAS complex, which is essential for the SOS1-mediated nucleotide exchange on KRAS.[6] This blockade of GTP loading maintains RAS in its inactive, GDP-bound state, consequently inhibiting downstream signaling through the MAPK/ERK pathway and suppressing cancer cell proliferation.[1][6]

Signaling Pathway

The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of inhibition by this compound.

Caption: SOS1 in the RAS/MAPK signaling pathway.

Quantitative Data

The inhibitory activity of this compound and other representative SOS1 inhibitors has been quantified using various biochemical and cellular assays. The following table summarizes key performance metrics.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| This compound | Biochemical Assay | SOS1 | 6.5 | [4] |

| This compound | Cellular Assay (pERK) | - | 327 | [4] |

| BAY-293 | KRAS-SOS1 Interaction (HTRF) | KRAS/SOS1 | 21 | [1] |

| BI-3406 | KRAS G12C/SOS1 PPI (HTRF) | KRAS G12C/SOS1 | 31 | [6] |

| MRTX-1257 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |

| ARS-1620 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |

| AMG-510 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |

| Sos1-IN-2 | Biochemical Assay | SOS1 | 5 | [4] |

| Sos1-IN-4 | KRAS G12C/SOS1 Interaction | KRAS G12C/SOS1 | 56 | [4] |

| Sos1-IN-5 | Biochemical Assay (KRAS activation) | SOS1 | Potent | [4] |

| Sos1-IN-7 | Biochemical Assay | SOS1-G12D | 20 | [4] |

| Sos1-IN-7 | Biochemical Assay | SOS1-G12V | 67 | [4] |

| Sos1-IN-8 | Biochemical Assay | SOS1-G12D | 11.6 | [4] |

| Sos1-IN-8 | Biochemical Assay | SOS1-G12V | 40.7 | [4] |

| Sos1-IN-10 | KRAS G12C-SOS1 Interaction | KRAS G12C/SOS1 | 13 | [4] |

| Sos1-IN-12 | Biochemical Assay (Ki) | SOS1 | 0.11 | [4] |

| Sos1-IN-12 | Cellular Assay (pERK) | - | 47 | [4] |

| Sos1-IN-18 | SOS1-KRAS G12C Interaction | SOS1/KRAS G12C | 3.4 | [4] |

| Sos1-IN-18 | Cellular Assay (pERK in H358) | H358 cells | 31 | [4] |

| Sos1-IN-18 | Cellular Proliferation Assay | H358 cells | 5 | [4] |

| Sos1-IN-19 | Biochemical Assay | SOS1 | 165.2 | [4] |

| Sos1-IN-21 | Biochemical Assay | SOS1 | 15 | [4] |

| Sos1-IN-21 | Cellular Proliferation Assay | NCI-H358 cells | 16 | [4] |

| Sos1-IN-21 | Cellular Proliferation Assay | Mia Paca-2 cells | 17 | [4] |

| Sos1-IN-22 | KRAS G12C/SOS1 Complex Formation | KRAS G12C/SOS1 | 40.28 | [4] |

| Compound 13c | Biochemical Assay (SOS1-KRAS Interaction) | SOS1/KRAS | 3.9 | [5] |

| Compound 13c | Cellular Assay (SOS1-KRAS Interaction) | - | 21 | [5] |

Experimental Protocols

Several HTS-compatible assays are suitable for screening and characterizing SOS1 inhibitors like this compound. Below are detailed protocols for commonly employed methods.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay

This assay measures the disruption of the KRAS-SOS1 interaction.[3][7][8]

Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins.[8] An anti-tag antibody labeled with a FRET donor (e.g., Terbium cryptate) binds to one protein, and another anti-tag antibody labeled with a FRET acceptor (e.g., XL665) binds to the other.[8][9] When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[9] Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.[8]

Workflow Diagram:

Caption: HTRF assay workflow for SOS1 inhibitors.

Detailed Protocol:

-

Compound Plating: Dispense test compounds (e.g., this compound) and controls into a low-volume 384-well white plate.

-

Protein Addition: Add a pre-mixed solution of Tag1-KRAS protein and GTP, followed by the addition of Tag2-SOS1 protein to each well.[7][8]

-

Detection Reagent Addition: Add the HTRF detection reagents, which consist of an anti-Tag2 antibody labeled with Terbium cryptate and an anti-Tag1 antibody labeled with XL665.[8] These can be pre-mixed and added in a single step.

-

Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours).[10]

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. IC50 values can be calculated from dose-response curves.[6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the disruption of the KRAS-SOS1 interaction.

Principle: The assay uses donor and acceptor beads that are coated with molecules that bind to tagged KRAS and SOS1 proteins, respectively.[11] When KRAS and SOS1 interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[12] Inhibitors of the KRAS-SOS1 interaction prevent this proximity, leading to a decrease in the AlphaScreen signal.[11]

Workflow Diagram:

Caption: AlphaScreen assay workflow for SOS1 inhibitors.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer and dilutions of tagged proteins (e.g., His-tagged KRAS and GST-tagged SOS1) and test compounds.[11]

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the tagged KRAS and SOS1 proteins.

-

Protein Incubation: Incubate the plate to allow for the interaction between KRAS and SOS1.[11]

-

Bead Addition: Add the AlphaScreen donor (e.g., Nickel Chelate) and acceptor (e.g., Glutathione) beads.[13]

-

Bead Incubation: Incubate the plate in the dark to allow the beads to bind to the tagged proteins.

-

Signal Reading: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: Determine the percent inhibition and calculate IC50 values from dose-response curves.

Fluorescence-Based Guanine Nucleotide Exchange Assay

This assay directly measures the catalytic activity of SOS1.[14]

Principle: This assay monitors the SOS1-mediated exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to KRAS with unlabeled GTP from the solution.[14] The fluorescence of the BODIPY label is sensitive to its environment; when bound to KRAS, it has a higher fluorescence intensity than when it is free in solution. The dissociation of the fluorescent GDP upon exchange with GTP leads to a decrease in fluorescence, which can be monitored over time.[14] Inhibitors of SOS1's GEF activity will slow down the rate of fluorescence decay.[14]

Workflow Diagram:

Caption: Nucleotide exchange assay workflow.

Detailed Protocol:

-

Prepare KRAS-GDP Complex:* Incubate KRAS with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) to allow for complex formation.

-

Reaction Setup: In a microplate, add the test compound, the KRAS-GDP* complex, and SOS1.

-

Initiate Exchange: Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP.

-

Kinetic Reading: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial rate of nucleotide exchange for each reaction. Determine the percent inhibition by comparing the rates in the presence of the compound to the control. Calculate IC50 values from dose-response curves.

Conclusion

This compound is a valuable tool for studying the role of SOS1 in RAS-driven cancers. The high-throughput screening assays detailed in these notes, including HTRF, AlphaScreen, and fluorescence-based nucleotide exchange assays, provide robust and reliable methods for identifying and characterizing novel SOS1 inhibitors. These protocols can be readily adapted for large-scale screening campaigns and subsequent lead optimization efforts in the pursuit of new cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 7. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 8. revvity.com [revvity.com]

- 9. blossombio.com [blossombio.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

Application Note: Western Blot Protocol for Phosphorylated ERK (pERK) Analysis Following Sos1-IN-13 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of sevenless homolog 1 (Sos1) is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal regulators of cell proliferation and survival.[1][2] Sos1 catalyzes the exchange of GDP for GTP on RAS, leading to its active state and subsequent engagement of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[1][3] Dysregulation of the RAS-MAPK pathway is a hallmark of many cancers, making its components, including Sos1, attractive targets for therapeutic intervention.[1][3]

Sos1-IN-13 is a potent inhibitor of Sos1 with reported IC50 values of 6.5 nM for Sos1 and 327 nM for phosphorylated ERK (pERK), indicating its potential in cancer research.[4] This application note provides a detailed protocol for assessing the efficacy of this compound in downregulating the MAPK pathway by measuring the phosphorylation of ERK1/2 (p44/42 MAPK) using Western blotting.

Signaling Pathway

Sos1 acts as a critical link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS. Upon growth factor stimulation, Sos1 is recruited to the plasma membrane where it activates RAS. Activated, GTP-bound RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses including proliferation, differentiation, and survival. Sos1 inhibitors, such as this compound, are designed to block the interaction between Sos1 and RAS, thereby preventing RAS activation and subsequent ERK phosphorylation.[1]

Experimental Workflow

The overall experimental workflow for assessing pERK levels following this compound treatment involves cell culture, treatment with the inhibitor, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, immunodetection of pERK and total ERK, and finally, data analysis.

Detailed Experimental Protocol

This protocol is adapted from established Western blot procedures for pERK detection following treatment with other Sos1 inhibitors.[5][6][7]